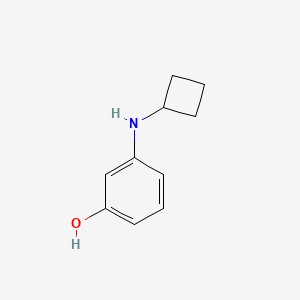

3-(Cyclobutylamino)phenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C10H13NO |

|---|---|

Molecular Weight |

163.22 g/mol |

IUPAC Name |

3-(cyclobutylamino)phenol |

InChI |

InChI=1S/C10H13NO/c12-10-6-2-5-9(7-10)11-8-3-1-4-8/h2,5-8,11-12H,1,3-4H2 |

InChI Key |

ZERWCJLEENJZTG-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)NC2=CC(=CC=C2)O |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and characterization of 3-(Cyclobutylamino)phenol

An In-depth Technical Guide to the Synthesis and Characterization of 3-(Cyclobutylamino)phenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthesis and characterization of this compound, a molecule of interest in medicinal chemistry due to the presence of the cyclobutane moiety, which is increasingly utilized in drug discovery.[1][2] The cyclobutane ring offers a unique three-dimensional structure that can improve pharmacological properties such as potency, selectivity, and pharmacokinetic profiles.[1][2]

Physicochemical Properties

The following table summarizes the predicted and known physicochemical properties of this compound and related compounds.

| Property | This compound (Predicted) | 3-(n-Butylamino)phenol (Reference) | Phenol (Reference) |

| Molecular Formula | C₁₀H₁₃NO | C₁₀H₁₅NO[3] | C₆H₆O[4] |

| Molecular Weight | 163.22 g/mol | 165.23 g/mol [3] | 94.11 g/mol [4] |

| Melting Point (°C) | 115-125 | Not Available | 40.89[4] |

| Boiling Point (°C) | > 300 (decomposes) | Not Available | 181.87[4] |

| Appearance | Off-white to light brown crystalline solid | Not Available | Colorless to light pink crystalline solid[4] |

| Solubility | Soluble in methanol, ethanol, DMSO; sparingly soluble in water | Not Available | Soluble in water and ethanol[4] |

| logP | ~2.5 | 2.8[3] | 1.46[4] |

Proposed Synthesis

A plausible and efficient synthetic route to this compound is via reductive amination of 3-aminophenol with cyclobutanone. This method is widely used for the synthesis of N-alkylated amines.

Reaction Scheme:

Caption: Proposed synthesis of this compound via reductive amination.

Experimental Protocol: Reductive Amination

Materials:

-

3-Aminophenol

-

Cyclobutanone

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

Procedure:

-

To a solution of 3-aminophenol (1.0 eq) in anhydrous dichloromethane (DCM), add cyclobutanone (1.2 eq).

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the Schiff base intermediate.

-

Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes.

-

Allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound.

Characterization

The structure and purity of the synthesized this compound would be confirmed by various spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃):

-

δ 7.10-7.20 (m, 1H, Ar-H): Aromatic proton.

-

δ 6.20-6.30 (m, 3H, Ar-H): Aromatic protons.

-

δ 4.50-5.50 (br s, 1H, OH): Phenolic hydroxyl proton, broad singlet, chemical shift can vary with concentration and solvent.[5][6]

-

δ 3.80-3.90 (p, 1H, N-CH): Methine proton of the cyclobutyl group attached to the nitrogen.

-

δ 3.50-4.00 (br s, 1H, NH): Amine proton, broad singlet.

-

δ 2.20-2.35 (m, 2H, CH₂): Methylene protons of the cyclobutyl group.

-

δ 1.90-2.10 (m, 2H, CH₂): Methylene protons of the cyclobutyl group.

-

δ 1.60-1.80 (m, 2H, CH₂): Methylene protons of the cyclobutyl group.

¹³C NMR (100 MHz, CDCl₃):

-

δ 156.0 (C-OH): Aromatic carbon attached to the hydroxyl group.

-

δ 149.0 (C-N): Aromatic carbon attached to the amino group.

-

δ 130.0 (Ar-CH): Aromatic methine carbon.

-

δ 108.0 (Ar-CH): Aromatic methine carbon.

-

δ 105.0 (Ar-CH): Aromatic methine carbon.

-

δ 101.0 (Ar-CH): Aromatic methine carbon.

-

δ 51.0 (N-CH): Methine carbon of the cyclobutyl group attached to the nitrogen.

-

δ 31.0 (CH₂): Methylene carbons of the cyclobutyl group.

-

δ 15.0 (CH₂): Methylene carbon of the cyclobutyl group.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present.

-

~3300-3400 cm⁻¹ (broad): O-H stretch of the phenolic hydroxyl group.[6][7]

-

~3350 cm⁻¹ (sharp): N-H stretch of the secondary amine.

-

~3000-3100 cm⁻¹: Aromatic C-H stretch.

-

~2850-2950 cm⁻¹: Aliphatic C-H stretch of the cyclobutyl group.

-

~1600, 1500 cm⁻¹: C=C stretching vibrations of the aromatic ring.[7]

-

~1230 cm⁻¹: C-O stretch of the phenol.[8]

-

~1150 cm⁻¹: C-N stretch of the amine.

Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight of the compound.

-

Expected [M+H]⁺: 164.1075 for C₁₀H₁₄NO⁺.

Experimental and Analytical Workflow

The following diagram illustrates the overall workflow from synthesis to characterization.

Caption: Workflow for the synthesis and characterization of this compound.

Significance in Drug Discovery

The incorporation of a cyclobutyl moiety into small molecules is a recognized strategy in drug design.[1][2] The rigid, puckered conformation of the cyclobutane ring can introduce favorable structural constraints, leading to enhanced binding affinity and selectivity for biological targets.[2] Furthermore, the three-dimensional nature of the cyclobutyl group can improve physicochemical properties such as solubility and metabolic stability, which are critical for drug development.[1][9]

Phenolic compounds are also known for a wide range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.[10][11][12] The combination of a phenol and a cyclobutylamine in one molecule, as in this compound, presents an interesting scaffold for the development of novel therapeutic agents. The synthesis and characterization of this compound are the first crucial steps toward exploring its potential biological activities and its utility as a building block in medicinal chemistry.

Caption: Role of this compound in a drug discovery pipeline.

References

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. 3-(n-Butylamino)phenol | C10H15NO | CID 11126626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Table 4-2, Physical and Chemical Properties of Phenol - Toxicological Profile for Phenol - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. docbrown.info [docbrown.info]

- 9. research.vu.nl [research.vu.nl]

- 10. Tailored Functionalization of Natural Phenols to Improve Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biological activity of phenolic lipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to 3-(Cyclobutylamino)phenol: Chemical Properties and Structure Elucidation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure elucidation, and potential synthesis of 3-(Cyclobutylamino)phenol. Due to the limited availability of experimental data for this specific compound in public databases, this guide leverages data from structurally similar compounds and established principles of organic chemistry to predict its characteristics.

Chemical Properties

The chemical properties of this compound are predicted based on the known properties of 3-aminophenol and N-alkylanilines. These properties are crucial for understanding its behavior in chemical reactions and biological systems.

| Property | Predicted Value | Basis for Prediction |

| Molecular Formula | C₁₀H₁₃NO | Based on the structure: a cyclobutyl group (C₄H₇) attached to the nitrogen of 3-aminophenol (C₆H₆NO). |

| Molecular Weight | 163.22 g/mol | Calculated from the molecular formula. |

| Appearance | Off-white to light brown solid | Inferred from the typical appearance of aminophenols. |

| Melting Point | 110-120 °C | Expected to be slightly lower than 3-aminophenol (122-123 °C) due to the N-alkylation, which can disrupt crystal packing. |

| Boiling Point | > 300 °C (decomposes) | N-alkylation increases the boiling point relative to 3-aminophenol, but like many aminophenols, it is expected to decompose at higher temperatures. |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, acetone, and DMSO. | The phenol group provides some water solubility through hydrogen bonding, while the aromatic ring and cyclobutyl group confer solubility in organic solvents. |

| pKa | Phenolic proton (OH): ~10; Anilino proton (NH): ~4-5 | The phenolic pKa is similar to that of 3-aminophenol (9.87). The anilino pKa is estimated based on N-alkylanilines. |

Structure Elucidation

The definitive structure of this compound would be confirmed through a combination of spectroscopic techniques. The expected spectral data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic, cyclobutyl, hydroxyl, and amine protons.

-

Aromatic Protons (δ 6.0-7.2 ppm): The protons on the benzene ring will appear in this region, with splitting patterns characteristic of a 1,3-disubstituted ring.

-

Hydroxyl Proton (δ ~9.0-10.0 ppm): A broad singlet, which is exchangeable with D₂O.

-

Amine Proton (δ ~3.5-4.5 ppm): A broad singlet or a triplet if coupled to the cyclobutyl methine proton.

-

Cyclobutyl Protons (δ 1.5-2.5 ppm and 3.5-4.0 ppm): A complex multiplet for the methylene protons and a multiplet for the methine proton attached to the nitrogen.

¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton.

-

Aromatic Carbons (δ 100-160 ppm): Six distinct signals are expected for the benzene ring carbons. The carbon attached to the hydroxyl group will be the most downfield (δ ~155-160 ppm), and the carbon attached to the amino group will also be significantly downfield.

-

Cyclobutyl Carbons (δ ~20-60 ppm): Signals for the methine and methylene carbons of the cyclobutyl ring.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3200-3600 | O-H stretch (broad) | Phenolic hydroxyl |

| 3300-3500 | N-H stretch | Secondary amine |

| 2850-2950 | C-H stretch | Cyclobutyl group |

| 1500-1600 | C=C stretch | Aromatic ring |

| 1200-1300 | C-O stretch | Phenol |

| 1150-1250 | C-N stretch | Aryl amine |

Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺): A prominent peak at m/z = 163.

-

Key Fragments: Loss of the cyclobutyl group (M-55), and other fragments characteristic of phenols and anilines.

Experimental Protocols

Proposed Synthesis: Reductive Amination of 3-Hydroxyphenylacetone

A common method for preparing N-alkylated amines is through reductive amination.

Reaction Scheme:

3-Hydroxyacetophenone + Cyclobutylamine --(Reductive Amination)--> this compound

Detailed Protocol:

-

Reaction Setup: To a solution of 3-hydroxyacetophenone (1 equivalent) in methanol, add cyclobutylamine (1.2 equivalents).

-

Formation of Imine: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine. The reaction can be monitored by TLC.

-

Reduction: Cool the reaction mixture to 0 °C and add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise.

-

Work-up: After the reaction is complete (as monitored by TLC), quench the reaction by the slow addition of water.

-

Extraction: Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from synthesis to structural confirmation of this compound.

Caption: Workflow for the synthesis and structural elucidation of this compound.

Potential Biological Significance

While no specific biological activity has been reported for this compound, structurally related N-substituted aminophenols have shown a range of biological activities. For instance, compounds containing the aminophenol scaffold are being investigated for their potential as:

-

μ-Opioid Receptor (MOR) Antagonists: Derivatives of 3-[3-(phenalkylamino)cyclohexyl]phenols have been synthesized and evaluated for their MOR antagonist activity, which is relevant for the development of treatments for opioid addiction and overdose.[1]

The synthesis and characterization of this compound could, therefore, be a starting point for the exploration of new therapeutic agents.

Safety and Handling

As with all chemicals, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory. It is predicted to be an irritant to the skin, eyes, and respiratory tract. Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, it is advisable to consult the Safety Data Sheet (SDS) of structurally similar compounds like 3-aminophenol.

References

Technical Whitepaper: 3-(Cyclobutylamino)phenol

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive searches for the specific compound 3-(Cyclobutylamino)phenol did not yield a registered CAS number or detailed experimental data in publicly accessible scientific databases. This suggests that the compound may be a novel chemical entity, not widely synthesized, or not extensively studied. This whitepaper will, therefore, provide a technical guide based on the properties and synthesis of structurally analogous compounds, primarily 3-(n-Butylamino)phenol (CAS: 58494-81-8) , to serve as a predictive framework.

Introduction

Phenol derivatives containing secondary amino groups are a class of compounds with significant interest in medicinal chemistry and material science. The introduction of an N-alkyl substituent to an aminophenol core can modulate physicochemical properties such as lipophilicity, basicity, and receptor-binding affinity. This document explores the characteristics of this compound, using 3-(n-Butylamino)phenol as a primary reference due to the availability of data.

Chemical and Physical Properties

The properties of this compound can be inferred from its close analog, 3-(n-Butylamino)phenol. The cyclobutyl group, being a cyclic alkyl chain, is expected to impart slightly different steric and conformational properties compared to the linear n-butyl group.

Table 1: Physicochemical Properties of 3-(n-Butylamino)phenol

| Property | Value | Source |

| CAS Number | 58494-81-8 | [1] |

| Molecular Formula | C₁₀H₁₅NO | [1] |

| Molecular Weight | 165.23 g/mol | [1] |

| IUPAC Name | 3-(butylamino)phenol | [1] |

| SMILES | CCCCNC1=CC(=CC=C1)O | [1] |

| InChIKey | SUUUGHXWCICIAZ-UHFFFAOYSA-N | [1] |

Synthesis and Experimental Protocols

A common synthetic route to N-alkylated aminophenols involves the reductive amination of a ketone or aldehyde with an amine, or the direct alkylation of an aminophenol. For this compound, a plausible synthetic pathway would involve the reaction of 3-aminophenol with cyclobutanone under reductive amination conditions.

Experimental Protocol: Reductive Amination for Synthesis of this compound (Hypothetical)

This protocol is a generalized procedure and would require optimization for the specific reactants.

-

Reaction Setup: To a solution of 3-aminophenol (1 equivalent) and cyclobutanone (1.2 equivalents) in a suitable solvent (e.g., methanol or dichloromethane) is added a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.5 equivalents).

-

Reaction Conditions: The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound.

Caption: Hypothetical workflow for the synthesis of this compound.

Potential Signaling Pathways and Biological Activity

While no specific biological data exists for this compound, related compounds have been investigated for their interaction with various biological targets. For instance, derivatives of aminophenols are known to interact with receptors in the central nervous system. The general structure of phenol suggests potential activity as an antiseptic or disinfectant, as phenol itself is a potent proteolytic agent.

The mechanism of action for many phenol derivatives involves the disruption of cellular membranes and the denaturation of proteins.

Caption: Potential antimicrobial mechanism of action for phenolic compounds.

Conclusion

This compound represents an interesting chemical entity for which public data is scarce. Based on the analysis of its structural analog, 3-(n-Butylamino)phenol, it is predicted to be a solid with a molecular weight of approximately 177.24 g/mol . Its synthesis can likely be achieved through standard organic chemistry methods such as reductive amination. While its biological activity is uncharacterized, its phenolic core suggests potential applications that warrant further investigation. The data and protocols presented herein provide a foundational guide for researchers interested in the synthesis and characterization of this and related compounds.

References

Potential Biological Activity of 3-(Cyclobutylamino)phenol: An In-depth Technical Guide

Disclaimer: Information regarding the specific biological activity of 3-(Cyclobutylamino)phenol is not available in the public domain. This technical guide therefore explores the biological activities of structurally related N-substituted 3-aminophenol derivatives to provide a potential framework for understanding the possible pharmacological profile of this compound. The data and methodologies presented herein are derived from studies on analogous compounds and should be interpreted with caution as they are not specific to this compound.

Introduction

Phenolic compounds are a diverse group of molecules that have garnered significant attention in medicinal chemistry due to their wide range of biological activities. The presence of a hydroxyl group on a benzene ring is a key structural feature that can lead to various pharmacological effects, including antioxidant, antimicrobial, and anticancer properties. The introduction of an amino group to the phenol ring, creating an aminophenol scaffold, further expands the potential for biological interactions. N-substitution of the amino group allows for the fine-tuning of a compound's physicochemical properties, such as lipophilicity and basicity, which can significantly impact its pharmacokinetic and pharmacodynamic profiles.

While no specific biological data for this compound has been reported, research into structurally similar N-substituted 3-aminophenol derivatives has revealed potential therapeutic applications. This guide will focus on the findings from a study on a series of 3-[3-(phenalkylamino)cyclohexyl]phenols, which have demonstrated activity as μ-opioid receptor (MOR) antagonists.[1][2][3] This provides a plausible, albeit speculative, starting point for investigating the potential biological activity of this compound.

Potential Mechanism of Action: μ-Opioid Receptor Antagonism

Based on the activity of structurally related compounds, a potential biological target for this compound could be the μ-opioid receptor (MOR). MORs are a class of G protein-coupled receptors (GPCRs) that are the primary targets for opioid analgesics like morphine. Antagonists of the MOR block the effects of both endogenous and exogenous opioids, and have therapeutic applications in conditions such as opioid overdose and addiction.[2]

The binding of an antagonist to the MOR does not elicit a cellular response but prevents agonists from binding and activating the receptor. This blockade of agonist-induced signaling is a key characteristic of MOR antagonists.

Quantitative Data for Structurally Related Compounds

The following table summarizes the in vitro activity of a series of 3-[3-(phenalkylamino)cyclohexyl]phenol derivatives as MOR antagonists. The data represents the percentage of inhibition of DAMGO-induced [³⁵S]GTPγS stimulation in rat brain membranes. DAMGO is a selective MOR agonist, and its ability to stimulate GTPγS binding is a measure of receptor activation. Inhibition of this stimulation is indicative of antagonist activity.[1][2][3]

| Compound | Concentration (µM) | Inhibition of DAMGO-induced [³⁵S]GTPγS Stimulation (%) |

| 8 | 10 | 52-79% |

| 9 | 10 | 52-79% |

| 10 | 10 | 52-79% |

| 11 | 10 | 52-79% |

| 14 | 10 | 15% |

| 15 | 10 | 26% |

Data extracted from a study on 3-[3-(phenalkylamino)cyclohexyl]phenols and is not specific to this compound.[2]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the MOR antagonist activity of the structurally related 3-[3-(phenalkylamino)cyclohexyl]phenol derivatives. These protocols could serve as a template for evaluating the potential biological activity of this compound.

[³H]DAMGO Binding Assay

This assay is used to determine the binding affinity of a compound to the μ-opioid receptor by measuring its ability to displace the radiolabeled MOR agonist, [³H]DAMGO.[2][4]

Methodology:

-

Membrane Preparation: Whole rat brains (minus cerebellum) are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged, and the resulting pellet is washed and resuspended in the same buffer to a final protein concentration of approximately 1 mg/mL.

-

Binding Reaction: The membrane preparation is incubated with a fixed concentration of [³H]DAMGO (e.g., 1 nM) and varying concentrations of the test compound (e.g., 0.01, 0.1, 1, and 10 μM) in a final volume of 1 mL of incubation buffer.

-

Incubation: The reaction mixture is incubated at 25°C for a specified time (e.g., 60 minutes) to allow for binding to reach equilibrium.

-

Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. The filters are washed with cold buffer to remove unbound radioligand.

-

Radioactivity Measurement: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled MOR ligand (e.g., 10 µM naloxone). Specific binding is calculated by subtracting non-specific binding from total binding. The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of [³H]DAMGO) is determined by non-linear regression analysis.

[³⁵S]GTPγS Binding Assay

This functional assay measures the ability of a compound to modulate the activation of G proteins coupled to the MOR. Agonists stimulate the binding of [³⁵S]GTPγS, while antagonists inhibit this agonist-induced stimulation.[1][2]

Methodology:

-

Membrane Preparation: As described for the [³H]DAMGO binding assay.

-

Assay Buffer: The assay is performed in a buffer containing 50 mM Tris-HCl (pH 7.4), 3 mM MgCl₂, 0.2 mM EGTA, and 100 mM NaCl.

-

Reaction Mixture: Membranes are pre-incubated with the test compound at various concentrations for 15 minutes at 30°C.

-

Initiation of Reaction: The reaction is initiated by the addition of GDP (e.g., 30 µM), the MOR agonist DAMGO (e.g., 10 µM), and [³⁵S]GTPγS (e.g., 0.08 nM).

-

Incubation: The mixture is incubated for 60 minutes at 30°C.

-

Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters, followed by washing with cold buffer.

-

Radioactivity Measurement: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: Basal binding is determined in the absence of any agonist. Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS. The percentage of inhibition of DAMGO-stimulated [³⁵S]GTPγS binding by the test compound is calculated.

Visualizations

The following diagrams illustrate the logical relationships and potential experimental workflows for assessing the biological activity of a compound like this compound, based on the investigation of its structural analogs.

Caption: Workflow for assessing MOR antagonist activity.

Caption: Potential MOR antagonist signaling pathway.

Conclusion

While there is currently no specific biological activity data available for this compound, the exploration of structurally related N-substituted 3-aminophenol derivatives suggests that it may possess activity as a μ-opioid receptor antagonist. The experimental protocols and potential signaling pathways outlined in this guide provide a comprehensive framework for the future investigation of this compound. Further research, including in vitro binding and functional assays, is necessary to elucidate the precise biological activity and therapeutic potential of this compound.

References

A Speculative Analysis of the 3-(Cyclobutylamino)phenol Mechanism of Action

Disclaimer: Publicly available scientific literature lacks specific data on the mechanism of action for 3-(Cyclobutylamino)phenol. This document presents a speculative mechanism based on the well-documented pharmacology of structurally analogous compounds. All data and experimental protocols are derived from studies on these related molecules and are presented here to guide future research.

Introduction and Structural Analogy

This compound belongs to the aminophenol class of chemical compounds. Its structure, characterized by a phenol ring and a secondary amine with a cyclobutyl group, suggests potential interactions with biological targets that recognize similar pharmacophores. A notable structural parallel exists with a series of 3-[3-(phenalkylamino)cyclohexyl]phenols, which have been identified as potent and selective μ-opioid receptor (MOR) antagonists.[1][2]

Based on this strong structural similarity, it is hypothesized that This compound may act as a μ-opioid receptor antagonist. The core components for this activity, the 3-hydroxyphenyl group and a nitrogen atom at a specific distance, are present in the molecule. This guide will explore this speculative mechanism of action by drawing parallels with the known pharmacology of related MOR antagonists.

Hypothesized Mechanism of Action: μ-Opioid Receptor Antagonism

The μ-opioid receptor is a G-protein coupled receptor (GPCR) that plays a central role in mediating the effects of opioids, including analgesia, euphoria, and respiratory depression. Agonists, such as morphine or the endogenous peptide DAMGO, bind to the MOR and trigger a conformational change. This change facilitates the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the associated Gi/o protein, leading to the dissociation of the Gα and Gβγ subunits and subsequent downstream signaling that inhibits neuronal activity.

As a hypothesized antagonist, this compound would competitively bind to the μ-opioid receptor. However, unlike an agonist, this binding would not induce the necessary conformational change to activate the G-protein. By occupying the binding site, it would block endogenous and exogenous agonists from activating the receptor, thereby inhibiting their physiological effects.

Visualizing the Signaling Pathway

The following diagram illustrates the proposed antagonistic action of this compound at the μ-opioid receptor.

Quantitative Data from Analogous Compounds

To characterize a potential MOR antagonist, key quantitative metrics include binding affinity (Ki) and functional antagonist activity. The following table summarizes data for known 3-[3-(phenalkylamino)cyclohexyl]phenol MOR antagonists, which serve as a proxy for the types of values that would be determined for this compound.[1][2]

| Compound ID | Radioligand | Binding Affinity (Ki, nM) | Functional Assay | Antagonist Activity (% Inhibition of DAMGO stimulation) |

| Compound 8 | [3H]DAMGO | 15.3 ± 2.1 | GTPγS | 65% at 1 µM |

| Compound 9 | [3H]DAMGO | 9.8 ± 1.5 | GTPγS | 75% at 1 µM |

| Compound 10 | [3H]DAMGO | 14.9 ± 2.5 | GTPγS | 68% at 1 µM |

| Compound 11 | [3H]DAMGO | 20.1 ± 3.0 | GTPγS | 52% at 1 µM |

Data presented is for illustrative purposes from structurally related compounds.

Experimental Protocols for Mechanism of Action Determination

To validate the hypothesized mechanism of action for this compound, the following standard experimental protocols would be employed.

Radioligand Binding Assay ([³H]DAMGO)

This assay directly measures the affinity of the test compound for the μ-opioid receptor by competing with a radiolabeled ligand.

-

Objective: To determine the binding affinity (Ki) of this compound for the MOR.

-

Materials:

-

Cell membranes prepared from cells expressing the human μ-opioid receptor (e.g., HEK293 or CHO cells).

-

[³H]DAMGO (a high-affinity, selective MOR agonist radioligand).

-

Test compound: this compound at various concentrations.

-

Non-specific binding control: Naloxone (a high-affinity MOR antagonist) at a high concentration (e.g., 10 µM).

-

Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).

-

Glass fiber filters and a cell harvester.

-

Scintillation counter.

-

-

Procedure:

-

Incubate the cell membranes with a fixed concentration of [³H]DAMGO and varying concentrations of this compound.

-

Parallel incubations are performed in the presence of excess naloxone to determine non-specific binding.

-

After incubation to equilibrium, the reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Filters are washed with ice-cold assay buffer.

-

The radioactivity retained on the filters is quantified using a liquid scintillation counter.

-

Data are analyzed using non-linear regression to calculate the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.

-

Functional Antagonism Assay ([³⁵S]GTPγS Binding)

This functional assay measures the extent to which the compound can inhibit G-protein activation by a known agonist.

-

Objective: To determine if this compound acts as a functional antagonist at the MOR.

-

Materials:

-

Cell membranes expressing the MOR.

-

[³⁵S]GTPγS (a non-hydrolyzable GTP analog).

-

DAMGO (a selective MOR agonist).

-

Test compound: this compound.

-

Assay Buffer: Tris-HCl buffer containing MgCl₂, NaCl, and GDP.

-

-

Procedure:

-

Pre-incubate cell membranes with this compound at a fixed concentration (e.g., 1 µM).

-

Stimulate the receptors with a concentration of DAMGO that elicits a submaximal response (e.g., EC₈₀).

-

Add [³⁵S]GTPγS to the reaction mixture and incubate.

-

Agonist activation of the MOR will promote the binding of [³⁵S]GTPγS to the Gα subunit.

-

The reaction is stopped, and bound [³⁵S]GTPγS is separated from free [³⁵S]GTPγS via filtration.

-

Radioactivity is quantified by scintillation counting.

-

The percentage inhibition of the DAMGO-stimulated signal by this compound is calculated to determine its antagonist activity.

-

Proposed Experimental Workflow

The logical flow for characterizing the mechanism of action of a novel compound like this compound is depicted below.

References

In Silico Prediction of 3-(Cyclobutylamino)phenol Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the in silico prediction of the bioactivity of 3-(Cyclobutylamino)phenol. In the absence of extensive experimental data for this specific molecule, this document outlines a predictive approach based on established computational methodologies for structurally related phenolic compounds. By leveraging techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, researchers can generate initial hypotheses regarding the compound's potential therapeutic applications, including its likely roles as an antioxidant, anti-inflammatory, or anticancer agent. This guide offers detailed hypothetical protocols, data presentation structures, and visual workflows to facilitate the computational assessment of this compound, thereby accelerating early-stage drug discovery efforts.

Introduction

Phenolic compounds are a diverse group of molecules widely recognized for their broad spectrum of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.[1][2][3] this compound, a synthetic derivative, presents an interesting scaffold for drug design. However, its specific biological functions and mechanisms of action remain largely unexplored. In silico methods provide a powerful and cost-effective strategy to predict the bioactivity of novel compounds, guiding further experimental validation.[4]

This whitepaper details a systematic in silico workflow to characterize the potential bioactivity of this compound. The methodologies described herein are based on common practices in computational drug discovery for analogous phenolic structures.

Predicted Bioactivities and Potential Targets

Based on the common activities of phenolic compounds, the primary predicted bioactivities for this compound include:

-

Antioxidant Activity: Phenols are well-known for their ability to scavenge free radicals.[1][5] The bioactivity is often related to the number and position of hydroxyl groups.[1]

-

Anti-inflammatory Activity: Many phenolic compounds exhibit anti-inflammatory effects by inhibiting enzymes such as phospholipase A2 (PLA2) and cyclooxygenases (COX).[6]

-

Anticancer Activity: Certain phenols have demonstrated cytotoxic effects on cancer cell lines.[7][8]

-

Enzyme Inhibition: Phenolic structures can interact with a variety of enzymes, including tyrosinase and α-amylase.[9][10]

Potential protein targets for these activities are summarized in Table 1.

In Silico Prediction Methodologies

A multi-step computational approach is proposed to investigate the bioactivity of this compound. This workflow is designed to provide a comprehensive profile of the molecule's potential pharmacological properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical relationships that correlate the chemical structure of a compound with its biological activity.[1][7] For this compound, a QSAR analysis can be employed to predict its antioxidant or cytotoxic potential based on models developed for other phenolic compounds.

Experimental Protocol: Predictive QSAR Analysis

-

Descriptor Calculation:

-

The 3D structure of this compound is first optimized using a suitable computational chemistry software (e.g., Gaussian, Spartan).

-

A range of molecular descriptors are then calculated, including:

-

Physicochemical Descriptors: LogP (lipophilicity), molecular weight, molar refractivity.

-

Topological Descriptors: Connectivity indices, shape indices.

-

Quantum Chemical Descriptors: HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, bond dissociation enthalpy (BDE) of the phenolic hydroxyl group. These can be calculated using Density Functional Theory (DFT).[11]

-

-

-

Model Application:

-

The calculated descriptors for this compound are used as input for pre-existing, validated QSAR models for a specific bioactivity (e.g., antioxidant activity).

-

The model equation is then applied to predict the activity value (e.g., IC50) for the target compound.

-

-

Applicability Domain (AD) Assessment:

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[12] This method can be used to investigate the binding affinity and interaction patterns of this compound with potential protein targets.

Experimental Protocol: Molecular Docking Simulation

-

Ligand and Receptor Preparation:

-

Ligand: The 3D structure of this compound is prepared by adding hydrogen atoms, assigning partial charges, and defining rotatable bonds using software like AutoDock Tools or Schrödinger's LigPrep.

-

Receptor: The crystal structure of the target protein (e.g., Phospholipase A2, PDB ID: 1KPM) is obtained from the Protein Data Bank (PDB).[6] Water molecules and any co-crystallized ligands are typically removed, and polar hydrogens and charges are added.

-

-

Grid Generation:

-

A grid box is defined around the active site of the target protein to specify the search space for the docking algorithm.

-

-

Docking Simulation:

-

Analysis of Results:

-

The resulting poses are analyzed to identify the most favorable binding mode. Key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein are examined. The docking score provides an estimation of the binding affinity.

-

Data Presentation

To facilitate the analysis and comparison of the in silico results, all quantitative data should be organized into structured tables.

Table 1: Potential Protein Targets for this compound

| Predicted Bioactivity | Potential Protein Target | PDB ID | Rationale |

| Anti-inflammatory | Phospholipase A2 (PLA2) | 1KPM | Phenolic compounds are known to inhibit PLA2.[6] |

| Antioxidant | Peroxidase | 1BGP | Involved in redox reactions. |

| Anticancer | B-cell lymphoma 2 (Bcl-2) | 2O2F | Target for apoptosis induction.[8] |

| Neuroprotection | Monoamine Oxidase B (MAO-B) | 2BYB | Inhibition has therapeutic potential in neurodegenerative diseases. |

| Antidiabetic | Human Pancreatic α-Amylase | 1HNY | Inhibition can control postprandial hyperglycemia.[10] |

Table 2: Hypothetical QSAR Prediction for Antioxidant Activity

| Compound | LogP | HOMO Energy (eV) | LUMO Energy (eV) | Predicted IC50 (µM) |

| This compound | 2.85 | -5.42 | -0.78 | 45.6 |

| Phenol (Reference) | 1.48 | -5.76 | -0.21 | 112.3 |

| Quercetin (Reference) | 1.48 | -5.91 | -1.45 | 8.2 |

Table 3: Hypothetical Molecular Docking Results against PLA2 (PDB: 1KPM)

| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Hydrogen Bonds |

| This compound | -7.2 | His48, Asp49, Gly30 | 2 |

| Rosmarinic Acid (Reference) | -8.5 | His48, Asp49, Tyr52 | 4 |

Visualization of Workflows and Pathways

Graphical representations of the computational workflows and potential signaling pathways are essential for clear communication of the scientific approach.

Caption: In Silico Prediction Workflow for this compound.

References

- 1. Quantitative structure-activity relationship analysis of phenolic antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tailored Functionalization of Natural Phenols to Improve Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Molecular Docking Studies of Natural Phenolic Compound and Derivates with Phospholipase A2 | Orbital: The Electronic Journal of Chemistry [periodicos.ufms.br]

- 7. ijsmr.in [ijsmr.in]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Molecular docking of phenolic compounds and screening of antioxidant and antidiabetic potential of Moringa oleifera ethanolic leaves extract from Qassim region, Saudi Arabia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. QSAR modeling of antiradical properties of phenolic compounds using DFT calculations | Semantic Scholar [semanticscholar.org]

- 12. In silico Study of Phenol Explorer Database as Potential Inhibitors of Quorum-Sensing Regulated Pathogenicity in Pseudomonas aeruginosa – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 13. In Silico Molecular Docking, Synthesis of 4-(4-benzoylaminophenoxy) Phenol Derivatives as Androgen Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data for 3-(Cyclobutylamino)phenol Remains Elusive in Public Databases

A comprehensive search for experimental spectroscopic data (NMR, IR, and MS) for the compound 3-(Cyclobutylamino)phenol has yielded no specific results within publicly accessible scientific databases. While spectral information for related compounds such as phenol and 3-aminophenol is readily available, the specific N-cyclobutyl derivative appears to be uncharacterized in the public domain.

This absence of data prevents the creation of an in-depth technical guide as requested. The core requirements, including tables of quantitative data, detailed experimental protocols, and visualizations of signaling pathways or experimental workflows, cannot be fulfilled without the foundational spectroscopic information.

For researchers, scientists, and drug development professionals interested in this specific molecule, this indicates that the synthesis and subsequent spectroscopic characterization of this compound would likely represent a novel contribution to the chemical literature.

Predicted Spectroscopic Characteristics

Based on the known spectral properties of its constituent functional groups (phenol, secondary amine, and cyclobutyl group), a prediction of the expected spectroscopic data can be made. This information should be regarded as theoretical and would require experimental verification.

Predicted ¹H NMR Data

The proton NMR spectrum of this compound in a solvent like CDCl₃ or DMSO-d₆ would be expected to show distinct signals corresponding to the aromatic protons, the amine proton, the methine proton of the cyclobutyl group, and the methylene protons of the cyclobutyl ring. The chemical shifts (δ) would be influenced by the electron-donating effects of the hydroxyl and amino groups on the aromatic ring.

Predicted ¹³C NMR Data

The carbon NMR spectrum would reveal signals for the aromatic carbons, with the carbon atoms ortho and para to the hydroxyl and amino groups appearing at different chemical shifts than the meta carbons due to resonance effects. The carbons of the cyclobutyl group would also have characteristic signals.

Predicted IR Spectroscopy Data

The infrared (IR) spectrum of this compound would be expected to exhibit characteristic absorption bands for the O-H stretch of the phenol (typically a broad band around 3200-3600 cm⁻¹), the N-H stretch of the secondary amine (around 3300-3500 cm⁻¹), C-N stretching vibrations, and aromatic C-H and C=C stretching vibrations.

Predicted Mass Spectrometry (MS) Data

The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (C₁₀H₁₃NO, 163.22 g/mol ). Fragmentation patterns would likely involve cleavage of the cyclobutyl ring and fragmentation of the aromatic portion of the molecule.

Experimental Workflow for Characterization

Should a researcher synthesize this compound, a general experimental workflow for its characterization would be as follows:

Caption: General workflow for the synthesis and spectroscopic characterization of a novel compound.

An In-depth Technical Guide to the Solubility and Stability of 3-(Cyclobutylamino)phenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to determine the solubility and stability of the novel compound 3-(Cyclobutylamino)phenol. Due to the limited availability of public data on this specific molecule, this document focuses on established experimental protocols and best practices for characterizing phenolic compounds in a drug discovery and development context. The included data tables are illustrative, designed to provide a framework for presenting experimentally derived results.

Introduction

This compound is a substituted phenol derivative with potential applications in medicinal chemistry. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its advancement as a potential drug candidate. Poor solubility can lead to low bioavailability and challenging formulation development, while instability can compromise shelf-life, therapeutic efficacy, and safety. This guide outlines the essential experimental procedures for a comprehensive solubility and stability assessment.

Solubility Assessment

Aqueous and non-aqueous solubility are critical parameters that influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile. The following sections detail the standard methodologies for determining the solubility of this compound.

Thermodynamic Solubility in Aqueous Buffers

Thermodynamic solubility is the equilibrium concentration of a compound in a saturated solution at a specific temperature and pH. It is a fundamental property that dictates the maximum achievable concentration under equilibrium conditions.

Table 1: Illustrative Thermodynamic Solubility Data for this compound

| pH | Temperature (°C) | Solubility (µg/mL) | Method |

| 2.0 | 25 | 150.2 | Shake-Flask |

| 5.0 | 25 | 85.7 | Shake-Flask |

| 7.4 | 25 | 45.1 | Shake-Flask |

| 9.0 | 25 | 55.3 | Shake-Flask |

| 7.4 | 37 | 62.5 | Shake-Flask |

Kinetic Solubility in Aqueous Buffers

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration stock solution (typically in DMSO). This assay is high-throughput and provides an early indication of potential solubility issues.

Table 2: Illustrative Kinetic Solubility Data for this compound

| Buffer System | pH | DMSO Concentration (%) | Solubility (µM) | Method |

| PBS | 7.4 | 1 | 75 | Nephelometry |

| FaSSIF | 6.5 | 1 | 90 | Nephelometry |

| FeSSIF | 5.0 | 1 | 110 | Nephelometry |

Solubility in Organic Solvents

Solubility in organic solvents is important for developing purification, formulation, and analytical methods.

Table 3: Illustrative Solubility of this compound in Organic Solvents at 25°C

| Solvent | Solubility (mg/mL) |

| Methanol | > 200 |

| Ethanol | > 200 |

| DMSO | > 200 |

| Acetonitrile | 150 |

| Ethyl Acetate | 50 |

| Dichloromethane | 75 |

| Hexanes | < 1 |

Experimental Protocols

Thermodynamic Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining thermodynamic solubility.

-

Preparation of Saturated Solution: An excess amount of solid this compound is added to a series of vials containing aqueous buffers of different pH values (e.g., pH 2.0, 5.0, 7.4, 9.0).

-

Equilibration: The vials are sealed and agitated in a temperature-controlled shaker (e.g., at 25°C and 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: The resulting suspensions are filtered through a low-binding 0.45 µm filter to remove undissolved solids.

-

Quantification: The concentration of this compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Kinetic Solubility Determination (Nephelometry)

This high-throughput method assesses the precipitation of a compound from a supersaturated solution.

-

Stock Solution Preparation: A high-concentration stock solution of this compound is prepared in 100% DMSO (e.g., 10 mM).

-

Assay Plate Preparation: Aqueous buffers (e.g., Phosphate Buffered Saline (PBS), Fasted State Simulated Intestinal Fluid (FaSSIF), Fed State Simulated Intestinal Fluid (FeSSIF)) are dispensed into a 96-well microplate.

-

Compound Addition: A small volume of the DMSO stock solution is added to the aqueous buffers to create a supersaturated solution (final DMSO concentration is typically 1-2%).

-

Precipitation Monitoring: The plate is incubated at a controlled temperature (e.g., 25°C) and the turbidity of each well is measured over time using a nephelometer. The concentration at which precipitation is first observed is recorded as the kinetic solubility.

Caption: Workflow for solubility determination.

Stability Assessment

Evaluating the chemical stability of this compound under various conditions is crucial to ensure its integrity throughout its lifecycle, from storage to administration.

Solid-State Stability

Solid-state stability studies assess the degradation of the compound in its solid form under accelerated conditions.

Table 4: Illustrative Solid-State Stability of this compound (Remaining % after 3 months)

| Condition | Purity (%) | Appearance |

| 40°C / 75% RH | 99.5 | No change |

| 60°C | 98.9 | Slight discoloration |

| Photostability (ICH Q1B) | 99.8 | No change |

Solution-State Stability

Solution-state stability is critical for developing liquid formulations and for understanding the compound's behavior in biological fluids.

Table 5: Illustrative Solution-State Stability of this compound in Aqueous Buffers at 25°C (Remaining % after 72 hours)

| pH | Buffer System | Remaining (%) |

| 2.0 | HCl | 98.2 |

| 7.4 | PBS | 99.5 |

| 9.0 | Borate | 95.1 |

Experimental Protocols

Solid-State Stability Testing

-

Sample Preparation: A known quantity of solid this compound is placed in stability chambers under controlled temperature and humidity conditions (e.g., 40°C/75% Relative Humidity (RH), 60°C). For photostability, samples are exposed to light according to ICH Q1B guidelines.

-

Time Points: Samples are pulled at predetermined time points (e.g., 1, 2, 3 months).

-

Analysis: The purity of the compound is assessed by a stability-indicating HPLC method. Any changes in physical appearance are also noted.

Solution-State Stability Testing

-

Solution Preparation: Solutions of this compound are prepared in various aqueous buffers at a known concentration.

-

Incubation: The solutions are stored at a controlled temperature (e.g., 25°C).

-

Time Points: Aliquots are taken at different time intervals (e.g., 0, 24, 48, 72 hours).

-

Analysis: The concentration of the remaining parent compound is determined by HPLC, and the formation of any degradation products is monitored.

Caption: Workflow for stability assessment.

Conclusion

A comprehensive understanding of the solubility and stability of this compound is a foundational requirement for its successful development as a therapeutic agent. The experimental protocols and data presentation formats outlined in this guide provide a robust framework for the systematic characterization of this and other novel chemical entities. Rigorous adherence to these methodologies will enable informed decision-making throughout the drug discovery and development pipeline.

Novel aminophenol derivatives for drug discovery

An In-Depth Technical Guide to Novel Aminophenol Derivatives in Drug Discovery

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Aminophenol derivatives represent a versatile and highly significant class of compounds in medicinal chemistry and drug discovery. The core structure, consisting of a phenol ring substituted with an amino group, serves as a valuable scaffold for the synthesis of a wide array of molecules with diverse biological activities. The positions of the amino and hydroxyl groups (ortho-, meta-, or para-) and the nature of further substitutions allow for fine-tuning of their pharmacological properties. These derivatives have demonstrated a broad spectrum of therapeutic potential, including anticancer, anti-inflammatory, analgesic, neuroprotective, antioxidant, and antimicrobial effects.[1][2][3][4] This guide provides a comprehensive overview of recent advancements in the field, focusing on their synthesis, mechanisms of action, and therapeutic applications, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Therapeutic Applications and Mechanisms of Action

Anticancer Activity

Novel aminophenol analogues have shown potent anticancer activities against various cancer cell lines.[5] Their mechanism often involves the induction of apoptosis (programmed cell death) and the inhibition of cell proliferation.[5]

-

p-Alkylaminophenols: Studies on derivatives of fenretinide, a potent anticancer agent, revealed that the aminophenol moiety is crucial for its activity.[5][6] Specifically, p-alkylaminophenols like p-dodecylaminophenol (p-DDAP) have demonstrated significant, chain-length-dependent anticancer effects against breast cancer (MCF-7), prostate cancer (DU-145), and leukemia (HL60) cells.[5][6] These compounds are believed to exert their effects by inducing apoptosis, a process correlated with their incorporation into cancer cells.[5]

-

Tyrosine Kinase Inhibition: Para-aminophenol serves as a key precursor in the synthesis of multi-targeted tyrosine kinase inhibitors like Cabozantinib, which is used to treat renal and hepatocellular carcinoma.[1] Cabozantinib targets multiple receptor tyrosine kinases involved in tumor growth, angiogenesis, and metastasis.[1]

-

Cytotoxicity: Various o-aminophenol derivatives have been evaluated for their cytotoxic effects on cancer cell lines such as KB, HepG2, A549, and MCF7, with some compounds showing moderate inhibitory activity.[2][3]

Table 1: Cytotoxicity of Novel o-Aminophenol Derivatives [2][3]

| Compound | Cell Line | IC50 (μg/mL) |

| 6b | KB | 32.0 - 74.94 |

| 6c | KB | 32.0 - 74.94 |

| 6f | KB | 32.0 - 74.94 |

| 6i | KB | 32.0 - 74.94 |

| 12b | KB | 32.0 - 74.94 |

| 6i | HepG2 | 29.46 |

| 6i | A549 | 71.29 |

| 6i | MCF7 | 80.02 |

Antiferroptotic Activity

Ferroptosis, a form of iron-dependent programmed cell death characterized by lipid peroxidation, has emerged as a therapeutic target for various diseases. Novel ortho-aminophenol derivatives have been identified as potent ferroptosis inhibitors.[7][8] These compounds, derived from the endogenous substance 3-hydroxyanthranilic acid (3-HA), show remarkable activity against RSL3-induced ferroptosis, in some cases over 100 times more potent than 3-HA.[7][8] They have demonstrated in vivo efficacy in protecting against kidney ischemia-reperfusion injury and acetaminophen-induced liver damage.[7][8]

Analgesic and Anti-inflammatory Properties

The most well-known aminophenol derivative is paracetamol (acetaminophen), a widely used analgesic and antipyretic.[9][10] Its mechanism, however, is distinct from traditional NSAIDs as it possesses only weak anti-inflammatory activity.[9][10]

-

Mechanism of Action: Paracetamol is thought to act primarily in the central nervous system (CNS).[10] It is metabolized in the liver to p-aminophenol, which is then converted in the brain to N-(4-hydroxyphenyl)arachidonoylamide (AM404).[11] AM404 is a potent agonist of the TRPV1 receptor and also acts on the cannabinoid CB1 receptor system, which contributes to its analgesic effects.[11][12] Paracetamol also inhibits cyclooxygenase (COX) enzymes, particularly COX-2 and a potential splice variant COX-3, within the brain.[10][13] This central inhibition of prostaglandin synthesis is believed to mediate its antipyretic and analgesic properties.[13]

-

Novel Derivatives: Researchers are developing new p-aminophenol derivatives to create safer analogues of paracetamol with reduced liver toxicity.[14] Benzamide derivatives of p-aminophenol have shown significant analgesic and anti-inflammatory effects in animal models, potentially by inhibiting COX-1 and COX-2 enzymes.[15]

Table 2: Analgesic and Anti-inflammatory Activity of p-Aminophenol Benzamide Derivatives [15]

| Compound | Analgesic Activity (% Inhibition of Writhing) | Anti-inflammatory Activity (Inhibition of Albumin Denaturation) |

| P-1 | - | Good |

| P-2 | 82.11% | - |

| P-3 | - | Better than P-1/P-4 |

| P-4 | - | Better than P-1/P-4 |

Antioxidant, Antimicrobial, and Antidiabetic Activities

-

Antioxidant: Many o-aminophenol derivatives have demonstrated excellent antioxidant activity, with some showing superior radical scavenging capabilities compared to the standard antioxidant, quercetin.[2][3]

-

Antimicrobial: Schiff base derivatives of 4-aminophenol have been synthesized and tested against various Gram-positive and Gram-negative bacteria, as well as fungi, showing broad-spectrum antimicrobial activity.[16][17]

-

Antidiabetic: These same Schiff base derivatives have also shown significant inhibitory activity against α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion, indicating their potential as antidiabetic agents.[16][17]

Table 3: Antioxidant Activity of o-Aminophenol Derivatives [2][3]

| Compound | SC50 (μg/mL) | EC50 (μg/mL) |

| 6a, 6b, 6c, 6e, 6f, 6h, 6i, 12b | 18.95 - 34.26 | - |

| 6d, 6g, 12a | - | 4.00 - 11.25 |

| Ascorbic Acid (Standard) | 12.60 | - |

| Quercetin (Standard) | - | 9.8 |

Table 4: Antidiabetic Activity of 4-Aminophenol Schiff Base Derivatives [16]

| Compound | α-Amylase Inhibition (%) at 500 ppm | α-Glucosidase Inhibition (%) at 500 ppm |

| S-1 | - | 76.67 |

| S-2 | > S-1, S-3, S-4, S-5 | - |

| S-1 to S-5 (Range) | 36.14 - 93.19 | - |

Synthesis and Experimental Protocols

The synthesis of novel aminophenol derivatives often involves multi-step processes using readily available starting materials.[2][4]

General Synthesis Workflow

A common synthetic route involves the reduction of a nitrophenol to form the aminophenol core, followed by reaction with various electrophiles (e.g., acid anhydrides, acyl chlorides, aldehydes) to generate the final derivatives.

Caption: General workflow for synthesizing aminophenol derivatives.

Protocol 1: Synthesis of Acetaminophen (An Amide Derivative)

This protocol describes the acetylation of p-aminophenol to synthesize acetaminophen, a common laboratory procedure illustrating the formation of an amide derivative.[18][19]

-

Reaction Setup: Weigh approximately 0.150 g of p-aminophenol and place it in a 5-mL conical vial.[18]

-

Reagent Addition: Add 0.450 mL of water and 0.165 mL of acetic anhydride to the vial.[18]

-

Heating: Place a spin vane in the vial, attach an air condenser, and heat the mixture in a water bath at approximately 60°C for 10-15 minutes with stirring.

-

Crystallization: After heating, remove the vial and cool it in an ice bath to induce crystallization of the crude acetaminophen.

-

Purification (Decolorization): Dissolve the crude product in a minimal amount of hot water. Add a small amount of sodium dithionite (approx. 0.2 g in 1.5 mL water) and heat at 100°C for 15 minutes to decolorize the solution.[18]

-

Isolation: Cool the mixture thoroughly in an ice bath to re-precipitate the purified acetaminophen. Collect the crystals by vacuum filtration, wash with a small amount of cold water, and allow them to air dry.

Protocol 2: Cytotoxicity Assay (MTT Assay)

This protocol outlines a general method for evaluating the cytotoxic activity of synthesized compounds against cancer cell lines.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test aminophenol derivatives in the culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to a purple formazan.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Protocol 3: DPPH Radical Scavenging Assay (Antioxidant Activity)

This protocol measures the ability of a compound to act as a free radical scavenger.[2][3]

-

Preparation: Prepare a stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol. Prepare various concentrations of the test aminophenol derivatives in methanol. Ascorbic acid or quercetin can be used as a positive control.

-

Reaction: In a 96-well plate, add a fixed volume of the DPPH solution to each well, followed by the test compound solutions.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of the solutions at approximately 517 nm. The reduction in absorbance indicates the scavenging of the DPPH radical.

-

Calculation: Calculate the percentage of radical scavenging activity. The SC50 or EC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined from the dose-response curve.

Key Signaling Pathways and Evaluation Logic

Understanding the mechanisms through which these derivatives act is crucial for rational drug design.

Paracetamol's Central Analgesic Pathway

The analgesic effect of paracetamol is complex and involves central pathways, distinguishing it from typical NSAIDs. The metabolic activation in the brain to AM404, which then interacts with the endocannabinoid and TRPV1 systems, is a key aspect of its mechanism.

Caption: Paracetamol's central mechanism of action in the brain.

Workflow for Biological Evaluation

The discovery and development of a novel aminophenol derivative follow a logical progression from initial synthesis to lead compound identification.

Caption: Logical workflow for the evaluation of new derivatives.

Conclusion

Aminophenol derivatives continue to be a cornerstone of modern drug discovery, offering a structurally versatile scaffold for developing novel therapeutic agents. From the well-established analgesic paracetamol to new-generation anticancer, antiferroptotic, and antimicrobial compounds, the therapeutic potential of this chemical class is vast. Future research will likely focus on synthesizing libraries of novel derivatives, exploring their mechanisms through advanced in vitro and in vivo models, and optimizing their pharmacokinetic and safety profiles to identify promising new candidates for clinical development. The integration of computational methods, such as molecular docking, will further accelerate the design and discovery of next-generation drugs based on the aminophenol core.[15]

References

- 1. kajay-remedies.com [kajay-remedies.com]

- 2. Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. eurekaselect.com [eurekaselect.com]

- 5. Potent anticancer activities of novel aminophenol analogues against various cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Examination of aminophenol-containing compounds designed as antiproliferative agents and potential atypical retinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of Novel Ortho-Aminophenol Derivatives Targeting Lipid Peroxidation with Potent Antiferroptotic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pharmacy180.com [pharmacy180.com]

- 10. NapaDol | 325 mg+37.5 mg | Tablet | নাপাডল ৩২৫ মি.গ্রা.+৩৭.৫ মি.গ্রা. ট্যাবলেট | Beximco Pharmaceuticals Ltd. | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]

- 11. researchgate.net [researchgate.net]

- 12. Effects of the analgesic acetaminophen (Paracetamol) and its para-aminophenol metabolite on viability of mouse-cultured cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pharmacy180.com [pharmacy180.com]

- 14. Synthesis and physiological effects of new 4-aminophenol derivatives as paracetamol analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. citedrive.com [citedrive.com]

- 16. mdpi.com [mdpi.com]

- 17. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. rene.souty.free.fr [rene.souty.free.fr]

- 19. rsc.org [rsc.org]

An In-depth Technical Guide to the Exploratory Synthesis of Substituted Aminophenols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the exploratory synthesis of substituted aminophenols, critical intermediates in the pharmaceutical and materials science industries. This document outlines key synthetic methodologies, detailed experimental protocols, and extensive characterization data to support researchers in this field.

Introduction

Substituted aminophenols are a versatile class of aromatic compounds characterized by the presence of both amino and hydroxyl functionalities on a benzene ring. Their unique structural features make them valuable precursors for a wide range of applications, most notably in the synthesis of pharmaceuticals, such as the widely used analgesic and antipyretic, paracetamol (acetaminophen). They also serve as key building blocks for dyes, photographic developers, and specialized polymers. The strategic placement and nature of various substituents on the aminophenol scaffold allow for the fine-tuning of their chemical and biological properties, making their synthesis a focal point of chemical research.

This guide details the most common and effective synthetic routes for the preparation of substituted aminophenols, with a focus on providing practical, reproducible experimental procedures and comprehensive analytical data.

Major Synthetic Routes

The synthesis of substituted aminophenols can be broadly categorized into several key strategies. The most prevalent methods involve the reduction of a nitro group to an amine in a nitrophenol precursor. Other notable methods include nucleophilic aromatic substitution and rearrangement reactions.

Reduction of Substituted Nitrophenols

The reduction of a nitro group is the most common and versatile method for synthesizing aminophenols. The choice of reducing agent and reaction conditions can be tailored to the specific substrate and desired outcome.

Catalytic Hydrogenation: This is a widely used, clean, and efficient method. A substituted nitrophenol is treated with hydrogen gas in the presence of a metal catalyst, typically palladium or platinum on a carbon support (Pd/C or Pt/C). The reaction is usually carried out in a suitable solvent, such as ethanol or ethyl acetate, under a hydrogen atmosphere. This method is often preferred for its high yields and the fact that the only byproduct is water.

Metal-Acid Reduction: A classical method involves the use of a metal, such as iron, tin, or zinc, in the presence of an acid, like hydrochloric acid. This method is robust and effective for a wide range of substrates. For instance, the reduction of 4-chloro-2-nitrophenol with iron powder in the presence of a small amount of hydrochloric acid is a common route to 4-chloro-2-aminophenol.[1]

Bamberger Rearrangement

The Bamberger rearrangement is a classic named reaction that provides a route to p-aminophenols from the corresponding N-phenylhydroxylamines in the presence of a strong aqueous acid. The N-phenylhydroxylamine precursors are typically generated in situ from the reduction of nitroarenes. This one-pot approach is particularly useful for the industrial synthesis of p-aminophenol itself.

Other Synthetic Approaches

Nucleophilic Aromatic Substitution: In certain cases, a leaving group on the aromatic ring can be displaced by an amine or hydroxide nucleophile to generate the desired aminophenol. For example, the hydrolysis of 2,5-dichloronitrobenzene can yield 4-chloro-2-nitrophenol, which is then reduced to 4-chloro-2-aminophenol.[2]

Selective Alkylation: For the synthesis of N-substituted aminophenols, selective alkylation of the amino group can be achieved. This often involves a one-pot reaction where the aminophenol is first condensed with an aldehyde to form an imine, which is then reduced in situ with a reducing agent like sodium borohydride.[3]

Experimental Protocols

The following section provides detailed experimental procedures for the synthesis of various substituted aminophenols.

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times. Refer to the Safety Data Sheets (SDS) for all chemicals before use. Aminophenols and their precursors can be toxic and may cause skin and eye irritation.[4][5][6][7] Handle all reagents with care and dispose of waste according to institutional guidelines.

General Experimental Workflow

The general workflow for the synthesis, purification, and characterization of substituted aminophenols is depicted below.

Synthesis of 4-Chloro-2-aminophenol by Iron Reduction

This protocol describes the reduction of 4-chloro-2-nitrophenol using iron powder.[1]

-

Materials: 4-chloro-2-nitrophenol (0.2 mole, 34.7 g), finely powdered cast iron shavings (50 g), 2 N hydrochloric acid (25 mL), 2 N sodium carbonate solution (25 mL), sodium hydroxide solution (25 mL), concentrated hydrochloric acid, concentrated sodium acetate solution, 15% sodium chloride solution.

-

Procedure:

-

In a reaction flask equipped with a mechanical stirrer and condenser, charge 50 g of iron shavings, 200 mL of water, and 25 mL of 2 N HCl.

-

Heat the mixture in a boiling water bath with vigorous stirring.

-

Add 34.7 g of 4-chloro-2-nitrophenol in portions over 1-1.5 hours.

-

Continue heating and stirring for an additional 30 minutes after the addition is complete. The completion of the reaction can be monitored by the disappearance of the yellow color of the nitrophenol.

-

To the hot reaction mixture, add 25 mL of 2 N sodium carbonate solution to precipitate dissolved iron, followed by 25 mL of sodium hydroxide solution to dissolve the product.

-

Filter the hot mixture to remove the iron sludge and wash the filter cake with hot water.

-

While the filtrate is still warm, carefully acidify with concentrated HCl to a faintly acidic pH, then neutralize the small excess of acid with a few drops of concentrated sodium acetate solution.

-

Cool the solution to induce crystallization. The precipitation can be completed by adding sodium chloride.

-

Collect the crystalline product by suction filtration, wash with 15% NaCl solution, then with cold water, and dry.

-

Synthesis of 5-Amino-o-cresol (3-Amino-5-methylphenol)

This protocol outlines a multi-step synthesis starting from m-aminophenol.[8]

-

Materials: m-aminophenol (220 mmol, 24.0 g), acetic anhydride (220 mmol, 22.5 g), dimethylamine, formaldehyde, 3N potassium hydroxide solution, palladium on activated carbon (3% Pd/C), 6M HCl.

-

Procedure:

-

Acetylation: Slowly add 22.5 g of acetic anhydride to a suspension of 24.0 g of m-aminophenol in 60 g of crushed ice and 60 mL of cold water with vigorous stirring for 30 minutes to form 3-acetamidophenol.

-

Mannich Reaction: React the 3-acetamidophenol with formaldehyde and dimethylamine to form the Mannich base, 5-acetamido-2-[(N,N-dimethylamino)methyl]phenol.

-

Hydrogenolysis: Dissolve 8.0 g (38 mmol) of the Mannich base in 54 mL of 3N KOH in a Parr bottle. Add 0.8 g of 3% Pd/C.

-

Shake the mixture under a hydrogen atmosphere (60 psi) at 70-80°C for 3 hours.

-

After cooling, filter to remove the catalyst.

-

Adjust the pH of the filtrate to approximately 12 with 6M HCl to precipitate the product.

-

Cool the solution, filter the precipitate, wash with water, and dry under vacuum to yield 5-amino-o-cresol.

-

Reaction Mechanisms and Pathways

Understanding the underlying mechanisms of these synthetic transformations is crucial for optimizing reaction conditions and predicting outcomes.

Catalytic Hydrogenation of a Nitrophenol

The catalytic hydrogenation of a nitrophenol to an aminophenol on a metal surface (e.g., Pd/C) is a stepwise process.

References

- 1. prepchem.com [prepchem.com]

- 2. Improved Processes For Preparing 4 Chloro 2 Amino Phenol And [quickcompany.in]

- 3. quod.lib.umich.edu [quod.lib.umich.edu]

- 4. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. droracle.ai [droracle.ai]

- 6. Paracetamol (acetaminophen): A familiar drug with an unexplained mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Paracetamol - Wikipedia [en.wikipedia.org]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Methodological & Application

Synthetic Route Development for 3-(Cyclobutylamino)phenol: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals